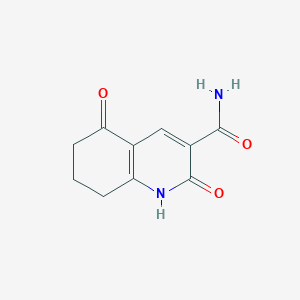

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

Historical Context and Discovery

The development of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is deeply rooted in the historical evolution of quinoline chemistry, which traces its origins to the pioneering work of Arthur Rudolf Hantzsch in the late 19th century. Hantzsch first reported his revolutionary method for pyridine synthesis in Justus Liebigs Annalen der Chemie in 1882, establishing the foundational principles that would later influence the development of related heterocyclic systems. The Hantzsch pyridine synthesis, initially designed for the preparation of 1,4-dihydropyridine derivatives, demonstrated the potential for multi-component condensation reactions to generate complex nitrogen-containing heterocycles with remarkable efficiency. This methodological breakthrough provided the conceptual framework for subsequent investigations into analogous quinoline-based structures.

The evolution from simple pyridine synthesis to the more complex hexahydroquinoline systems occurred gradually throughout the 20th century, driven by the recognition that these partially saturated heterocycles possessed unique chemical and biological properties. The specific development of the carboxamide derivative represented a natural extension of earlier work on quinoline-3-carboxylic acid derivatives, as researchers sought to explore the functional group tolerance and synthetic versatility of the hexahydroquinoline scaffold. The systematic investigation of various substituent patterns and functional group modifications led to the identification of the 2,5-dioxo variant as a particularly stable and synthetically accessible target.

Contemporary research has revealed that the compound's discovery was facilitated by advances in multi-component reaction methodology, particularly the adaptation of Hantzsch-type condensations to accommodate more complex starting materials. The ability to construct the hexahydroquinoline core through one-pot synthetic procedures has made the compound more accessible to researchers, contributing to its current prominence in heterocyclic chemistry literature. The historical trajectory of this compound exemplifies the iterative nature of chemical research, where foundational discoveries provide the basis for increasingly sophisticated synthetic targets.

Chemical Classification and Nomenclature

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide belongs to the broader class of nitrogen-containing heterocyclic compounds, specifically within the quinoline family of structures. The compound is classified as a hexahydroquinoline derivative, indicating that six of the ten carbon atoms in the bicyclic system are fully saturated, distinguishing it from the aromatic quinoline parent structure. The systematic nomenclature reflects the compound's complex substitution pattern, with the 2,5-dioxo designation indicating the presence of two ketone functionalities at positions 2 and 5 of the quinoline ring system.

The International Union of Pure and Applied Chemistry name for this compound is 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide, which provides an alternative representation of the same molecular structure. This nomenclature variation highlights the different ways in which the hexahydroquinoline framework can be described, depending on the chosen numbering system and the specific emphasis placed on the degree of saturation. The carboxamide functionality at position 3 represents a crucial structural feature that distinguishes this compound from related carboxylic acid derivatives.

The compound's classification within the hexahydroquinoline family places it among a diverse group of partially saturated nitrogen heterocycles that have garnered significant attention in medicinal chemistry and synthetic organic chemistry. The specific structural features of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, including its lactam rings and amide functionality, contribute to its unique chemical behavior and potential applications in various research contexts.

Position in Hexahydroquinoline Research

The research landscape surrounding hexahydroquinoline derivatives has experienced substantial growth in recent years, with 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide occupying a prominent position within this expanding field. Contemporary investigations have demonstrated that hexahydroquinoline scaffolds serve as versatile platforms for the development of novel synthetic methodologies and the exploration of structure-activity relationships in heterocyclic chemistry. The compound's unique structural features, particularly the combination of lactam and amide functionalities, have made it an attractive target for researchers investigating the chemical behavior of multiply functionalized nitrogen heterocycles.

Recent synthetic developments have highlighted the importance of hexahydroquinoline derivatives in the context of green chemistry initiatives and sustainable synthetic practices. The development of environmentally benign synthetic routes to these compounds, including the use of ionic liquid catalysts and solvent-free reaction conditions, has positioned 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide as a representative example of how traditional synthetic targets can be accessed through more sustainable methodologies. These advances have contributed to the compound's prominence in contemporary organic synthesis literature.

The compound's role in current hexahydroquinoline research extends beyond its value as a synthetic target to encompass its utility as a building block for more complex molecular architectures. Recent studies have demonstrated that the carboxamide functionality can serve as a site for further derivatization, enabling the preparation of libraries of related compounds for systematic structure-activity investigations. This synthetic versatility has established 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide as a key intermediate in the preparation of diverse hexahydroquinoline derivatives.

The integration of this compound into contemporary research programs reflects the broader trend toward the systematic investigation of heterocyclic scaffolds with defined structural features and predictable chemical behavior. The ability to access this compound through reliable synthetic methods has facilitated its incorporation into various research initiatives, contributing to the accumulation of knowledge regarding the chemical and physical properties of hexahydroquinoline derivatives.

Significance in Heterocyclic Chemistry

The significance of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide in the broader context of heterocyclic chemistry stems from its unique combination of structural features and its accessibility through well-established synthetic methodologies. The compound exemplifies the principles of molecular complexity that can be achieved through the strategic combination of multiple functional groups within a constrained bicyclic framework. The presence of both lactam and amide functionalities within the same molecule provides opportunities for investigating diverse chemical transformations and exploring the interplay between different reactive sites.

The compound's contribution to heterocyclic chemistry extends to its role as a model system for understanding the chemical behavior of partially saturated nitrogen heterocycles. The hexahydroquinoline framework represents an intermediate level of saturation between fully aromatic quinolines and completely saturated quinuclidine-type structures, providing insights into how the degree of unsaturation affects chemical reactivity and molecular properties. This positional relationship within the broader spectrum of nitrogen heterocycles has made 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide a valuable reference compound for comparative studies.

| Structural Feature | Chemical Significance | Research Implications |

|---|---|---|

| Lactam functionality at position 2 | Provides hydrogen bonding capacity and conformational constraints | Influences molecular recognition and binding properties |

| Ketone functionality at position 5 | Offers electrophilic reactivity and potential for further derivatization | Enables synthetic elaboration and functional group interconversion |

| Carboxamide group at position 3 | Contributes to molecular polarity and hydrogen bonding potential | Affects solubility properties and intermolecular interactions |

| Partially saturated ring system | Balances conformational flexibility with structural rigidity | Provides optimal framework for exploring structure-activity relationships |

The methodological advances associated with the synthesis of this compound have contributed to the development of more efficient and environmentally sustainable approaches to heterocyclic synthesis. The application of multi-component reaction strategies, green chemistry principles, and novel catalytic systems in the preparation of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has established precedents for the synthesis of related heterocyclic targets. These methodological contributions have enhanced the overall efficiency and accessibility of heterocyclic chemistry research.

The compound's significance in heterocyclic chemistry is further reinforced by its utility as a scaffold for the development of compound libraries and its role in systematic structure-activity relationship studies. The predictable synthesis and well-characterized properties of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide have made it an ideal starting point for the preparation of diverse derivatives, contributing to the systematic exploration of chemical space around the hexahydroquinoline framework. This systematic approach to derivative preparation has generated valuable insights into the relationship between molecular structure and chemical properties within this class of compounds.

Properties

IUPAC Name |

2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-9(14)6-4-5-7(12-10(6)15)2-1-3-8(5)13/h4H,1-3H2,(H2,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYCFZZAGFYEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)N2)C(=O)N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514852 | |

| Record name | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84548-18-5 | |

| Record name | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multicomponent condensation reactions. One common method is the Hantzsch reaction, which involves the condensation of an aromatic aldehyde, Meldrum’s acid, dimedone, and ammonium acetate under solvent-free conditions at elevated temperatures . The reaction is catalyzed by silica-based sulfonic acid (SiO2–Pr–SO3H) and yields the desired product in a one-pot procedure .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying biological activity or preparing intermediates for further functionalization.

Alkylation and Acylation

The compound’s nitrogen atoms and carbonyl groups participate in nucleophilic substitutions and acylations, enabling structural diversification.

Oxidation and Reduction

The dioxo system and unsaturated bonds are sites for redox transformations, altering electronic properties and reactivity.

Condensation and Cyclization

The compound serves as a precursor in multicomponent reactions to synthesize fused heterocycles.

Structural Analogs and Comparative Reactivity

Modifications to the core structure significantly influence chemical and biological properties:

Mechanistic Insights

- Hydrolysis : Acid-catalyzed protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the amide bond .

- Alkylation : The deprotonated amide nitrogen acts as a nucleophile, reacting with alkyl halides to form N-alkylated products .

- Oxidation : Electron-deficient quinoline rings undergo electrophilic aromatic substitution or side-chain oxidation, depending on reagent choice .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities

Research has identified 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide as a promising scaffold for developing biologically active compounds. Its derivatives have exhibited a range of pharmacological activities:

- Antimicrobial Properties : Several studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. For instance, the synthesis of 5-oxo-hexahydroquinoline derivatives has demonstrated notable antibacterial effects .

- Anticancer Activity : Some derivatives have been investigated for their anticancer properties. The structural modifications of the hexahydroquinoline scaffold can lead to compounds that inhibit cancer cell proliferation. Research indicates that certain derivatives can induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Compounds derived from this scaffold have also shown potential as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them candidates for further development in treating inflammatory diseases .

Materials Science

Polymer Chemistry

The unique structural attributes of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide allow it to be utilized in the synthesis of advanced materials. It can serve as a monomer or cross-linking agent in polymer production. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

Chemical Intermediates

Synthesis of Complex Molecules

This compound acts as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for producing complex molecules used in pharmaceuticals and agrochemicals. For example:

- Michael Addition Reactions : The compound can participate in Michael addition reactions to form new carbon-carbon bonds, facilitating the synthesis of more complex structures .

- Knoevenagel Condensation : It can also be utilized in Knoevenagel condensation reactions to create α,β-unsaturated carbonyl compounds that are pivotal in many synthetic pathways .

Case Studies

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron transfer catalyst, facilitating redox reactions in biological systems . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide exhibit modifications primarily at positions 1, 3, 7, and the substituent groups, which significantly alter their physicochemical and biological properties. Below is a detailed analysis:

Substituent Variations at Position 1

- N-(3-Fluorophenyl)-1-phenyl derivative ():

The introduction of a 3-fluorophenyl group at the carboxamide nitrogen and a phenyl group at position 1 enhances hydrophobicity and electronic effects. The fluorine atom may improve metabolic stability and binding affinity via halogen bonding . - The cyclohexene and dihydropyridine rings adopt a twisted-boat conformation, which may impact protein-ligand interactions .

Substituent Variations at Position 3

- Carboxylic acid derivative (CAS 106551-76-2, ): Replacing the carboxamide with a carboxylic acid group (C₁₀H₉NO₃) alters ionization state and hydrogen-bonding capacity, affecting solubility and bioavailability. The carboxylic acid is more polar, favoring aqueous environments .

- Ethyl ester derivative (Ethyl 7-(difluoromethyl)-2,5-dioxo-hexahydroquinoline-3-carboxylate, ): The ethyl ester acts as a prodrug, enhancing membrane permeability.

Substituent Variations at Position 7

- 7,7-Dimethyl derivative (CAS 106551-79-5, ): The addition of two methyl groups at position 7 (C₁₂H₁₃NO₄) increases steric hindrance and lipophilicity, which may reduce solubility but enhance blood-brain barrier penetration .

- 7-Methyl derivative (CAS 106551-77-3, ): A single methyl group at position 7 (C₁₁H₁₁NO₄) moderately alters conformational flexibility compared to the dimethyl analog, balancing hydrophobicity and solubility .

Functional Group Additions

- This derivative (C₁₄H₁₃NO₅) has a higher molecular weight (287.27 g/mol), impacting pharmacokinetics .

Structural and Pharmacological Insights

Conformational Analysis

- Twisted-boat conformation (): Observed in halogenated and alkoxymethyl derivatives, this conformation may reduce strain in the fused ring system, stabilizing interactions with flat binding pockets (e.g., kinase ATP sites) .

- Polymorphism effects (): Analogous compounds like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide exhibit polymorphism, where different crystal forms display varying analgesic activities. This highlights the importance of solid-state characterization in drug development .

Comparative Data Table

Biological Activity

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (often referred to as DQCA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, pharmacological properties, and biological activity of DQCA, particularly its anticancer and antimicrobial effects.

- Chemical Formula : C10H10N2O3

- Molecular Weight : 206.2 g/mol

- CAS Number : 84548-18-5

- Structural Representation :

- SMILES:

C1CC2=C(C=C(C(=O)N2)C(=O)N)C(=O)C1 - InChI Key:

CBYCFZZAGFYEDF-UHFFFAOYSA-N

- SMILES:

Synthesis

The synthesis of DQCA typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have demonstrated various synthetic routes that yield DQCA with high purity and yield. The most common methods include:

- Condensation Reactions : Utilizing amines and carboxylic acids under acidic conditions.

- Cyclization Processes : Involving the formation of the hexahydroquinoline core through cyclization reactions of diketones and amines.

Anticancer Activity

Research has identified DQCA as a promising candidate in cancer therapy due to its ability to modulate multidrug resistance (MDR) in cancer cells. The following findings summarize its anticancer properties:

Antimicrobial Activity

DQCA has also shown notable antimicrobial properties against a range of pathogens:

Case Studies

-

Study on MDR Cancer Cells :

A set of hexahydroquinoline derivatives was synthesized and tested for their ability to overcome drug resistance in MES-SA-DX5 human uterine sarcoma cells. The study found that specific derivatives significantly blocked P-gp efflux and induced apoptosis selectively in resistant cells compared to non-cancerous cells . -

Antiviral Potential :

Another study explored the antiviral activities of hexahydroquinoline derivatives, revealing that some compounds exhibited up to 36% inhibition against viral replication in vitro, suggesting potential for development as antiviral agents .

Q & A

Basic Research Questions

Q. How can researchers design an experimental protocol for synthesizing 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide with high purity?

- Methodological Answer : Begin with factorial design principles to optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) . Purification techniques such as recrystallization or chromatography should be validated using spectroscopic (NMR, IR) and chromatographic (HPLC) methods. Reference analogous quinoline derivatives for solvent selection and crystallization conditions .

Q. What characterization techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Combine multiple techniques:

- X-ray crystallography for unambiguous structural confirmation .

- Mass spectrometry (MS) and elemental analysis for molecular weight and composition.

- Thermogravimetric analysis (TGA) to assess thermal stability and purity.

Cross-validate results with computational simulations (e.g., DFT for NMR chemical shift predictions) .

Q. How should a theoretical framework be established to study the compound’s biological activity?

- Methodological Answer : Anchor hypotheses to existing pharmacological theories (e.g., structure-activity relationships for quinoline derivatives). Use molecular docking to predict binding affinities to target proteins, followed by in vitro assays (e.g., enzyme inhibition). Ensure alignment with conceptual frameworks that link molecular structure to bioactivity .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data across studies be resolved?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis to identify variables causing discrepancies (e.g., assay conditions, cell lines) .

- Polymorphism Screening : Use differential scanning calorimetry (DSC) and X-ray diffraction to detect polymorphic forms, which may exhibit varying bioactivity .

- Standardized Protocols : Propose unified experimental conditions (e.g., IC50 determination under controlled pH and temperature) .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- AI-Driven Molecular Dynamics (MD) : Utilize tools like COMSOL Multiphysics to simulate ligand-receptor interactions under physiological conditions .

- QSAR Modeling : Train models on datasets of structurally similar quinolines to predict ADMET properties .

- Validation : Cross-check predictions with experimental data (e.g., SPR binding kinetics) to refine computational parameters.

Q. How can researchers address polymorphism in pharmacological studies of this compound?

- Methodological Answer :

- Screening : Perform high-throughput crystallization trials with varied solvents and additives to isolate polymorphs .

- Bioactivity Comparison : Test each polymorph in in vitro assays (e.g., cytotoxicity, receptor binding) to correlate structure with activity.

- Stability Studies : Monitor polymorphic transitions under stress conditions (e.g., humidity, temperature) using Raman spectroscopy .

Data Contradiction and Validation

Q. What methodologies ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Open-Science Practices : Publish detailed synthetic protocols (e.g., step-by-step reaction conditions, purification logs) .

- Collaborative Validation : Engage independent labs to replicate key findings, using shared reference standards .

- Error Analysis : Apply statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in experimental measurements .

Theoretical and Methodological Integration

Q. How can researchers integrate multi-disciplinary approaches to study this compound’s mechanism of action?

- Methodological Answer :

- Systems Biology : Combine omics data (proteomics, metabolomics) with cheminformatics to map molecular pathways .

- Cross-Paradigm Collaboration : Align chemical engineering principles (e.g., process control ) with pharmacological assays to optimize scalable synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.